molecular formula C13H14BrNO2 B1519866 tert-butyl 4-bromo-1H-indole-1-carboxylate CAS No. 676448-17-2

tert-butyl 4-bromo-1H-indole-1-carboxylate

Cat. No.: B1519866
CAS No.: 676448-17-2
M. Wt: 296.16 g/mol
InChI Key: ZGBNKNOAADXGOH-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-1H-indole-1-carboxylate, also known as 4-Bromo-1H-indole, N-BOC protected, is a synthetic organic compound with the chemical formula C14H17BrNO2 . It is a potential precursor to biologically active natural products .


Synthesis Analysis

The compound has been synthesized starting from commercially available 4-bromo-1H-indole . The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3 . The aldehyde group of 3 was reduced with NaBH4 in methanol to obtain alcohol 4 in 90% yield . The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 with quantitative yield .


Molecular Structure Analysis

The molecular weight of this compound is 296.16 g/mol. The IUPAC name is this compound .


Chemical Reactions Analysis

The compound is significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi . It is useful for the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .


Physical And Chemical Properties Analysis

The boiling point of a similar compound, tert-Butyl 1-indolecarboxylate, is 201 °C (lit.) . The density is 1.07 g/mL at 25 °C (lit.) , and the refractive index is n 20/D 1.543 (lit.) .

Scientific Research Applications

Synthesis and Chemical Properties

tert-Butyl 4-bromo-1H-indole-1-carboxylate plays a critical role in the synthesis of various complex chemical compounds. For example, it is involved in the synthesis of annulated gamma-carbolines and heteropolycycles, as demonstrated in a study where N-substituted 2-bromo-1H-indole-3-carboxaldehydes were converted into gamma-carboline derivatives with additional rings fused across the 4- and 5-positions (Zhang & Larock, 2003). Similarly, another research highlighted the structure of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate, revealing its planar indole ring system and the dihedral angle formed by the tert-butyl bound carboxylate group (Thenmozhi et al., 2009).

Synthetic Applications

The compound is used in diverse synthetic applications, such as the base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate to produce various indole derivatives, displaying its versatility in organic synthesis (Hodges, Wang, & Riley, 2004). Additionally, it's involved in the novel condensation reactions of carboxylic acids with non-nucleophilic N-heterocycles and anilides, highlighting its potential in developing new chemical reactions (Umehara, Ueda, & Tokuyama, 2016).

Pharmaceutical and Biological Research

In pharmaceutical research, this compound is utilized for synthesizing compounds with potential biological activity. For instance, it played a role in the synthesis of a potent 5-HT6 antagonist, demonstrating its importance in drug discovery (Isherwood et al., 2012). Its use in efficient indoles and anilines syntheses employing tert-butyl sulfinamide as an ammonia surrogate also underscores its utility in creating compounds with sensitive functional groups (Prakash et al., 2011).

Material Science and Nanotechnology

The versatility of this compound extends to material science and nanotechnology. For example, its derivative, tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, has been researched for potential use in treating tumor viruses, highlighting its applicability in advanced material synthesis (Hu et al., 2019).

Future Directions

The compound is a potential precursor to biologically active natural products . Given the biological activities of indole derivatives, future research could explore its potential applications in medicinal chemistry.

Properties

IUPAC Name

tert-butyl 4-bromoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBNKNOAADXGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654209
Record name tert-Butyl 4-bromo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676448-17-2
Record name tert-Butyl 4-bromo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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